molecular formula C9H9N5O B12115423 2-amino-N-4H-1,2,4-triazol-4-ylbenzamide

2-amino-N-4H-1,2,4-triazol-4-ylbenzamide

Cat. No.: B12115423
M. Wt: 203.20 g/mol
InChI Key: DPPWILNDYFKBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-4H-1,2,4-triazol-4-ylbenzamide is a heterocyclic compound that contains both a benzamide and a triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug discovery and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-4H-1,2,4-triazol-4-ylbenzamide typically involves the formation of the triazole ring followed by its attachment to the benzamide moiety. One common method involves the cyclocondensation of an amine with a nitrile or amidine under acidic or basic conditions to form the triazole ring. This is followed by the coupling of the triazole with a benzoyl chloride or benzamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-4H-1,2,4-triazol-4-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-amino-N-4H-1,2,4-triazol-4-ylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-4H-1,2,4-triazol-4-ylbenzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This allows the compound to inhibit enzymes or interact with receptors, thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-amino-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.

    Benzamide: The parent compound without the triazole ring.

    1,2,4-triazole: The core triazole structure without additional functional groups.

Uniqueness

2-amino-N-4H-1,2,4-triazol-4-ylbenzamide is unique due to the combination of the triazole and benzamide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler counterparts .

Properties

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

2-amino-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C9H9N5O/c10-8-4-2-1-3-7(8)9(15)13-14-5-11-12-6-14/h1-6H,10H2,(H,13,15)

InChI Key

DPPWILNDYFKBQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C=NN=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.